molecular formula C12H15NO B6256538 4-[(1E)-2-phenylethenyl]morpholine CAS No. 39166-25-1

4-[(1E)-2-phenylethenyl]morpholine

Cat. No.: B6256538
CAS No.: 39166-25-1
M. Wt: 189.3
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Description

4-[(1E)-2-Phenylethenyl]morpholine (CAS: 4309-66-4) is a styryl-substituted morpholine derivative with the molecular formula C₁₄H₁₃N and an average molecular weight of 195.265 g/mol . It is also known as trans-4-aminostilbene or (E)-4-styrylaniline, featuring a morpholine ring connected to a styryl (phenylethenyl) group via a conjugated double bond. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive styryl derivatives, which are often explored for antifungal, anti-inflammatory, and enzyme-inhibitory properties .

Properties

CAS No.

39166-25-1

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(1E)-2-phenylethenyl]morpholine typically involves the reaction of morpholine with styrene under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(1E)-2-phenylethenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-[(1E)-2-phenylethenyl]morpholine is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various chemical compounds.

    Biology: It is used in biological studies to understand its effects on different biological systems.

    Medicine: This compound is crucial in the development of new drugs due to its medicinal properties.

    Industry: It is used in the production of pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-phenylethenyl]morpholine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to estrogen receptors, thereby modulating the activity of these receptors. This interaction leads to various biological responses, including the inhibition of cell proliferation in certain types of cancer .

Comparison with Similar Compounds

Structural Analogues with Quinazolinone and Sulfonamide Moieties

Compound : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide

  • Key Differences: Replaces the morpholine ring with a 4(3H)-quinazolinone core. Incorporates a para-sulfonamide group on the styryl phenyl ring.
  • Activity : Exhibits 47.1% COX-2 inhibition at 20 μM due to the sulfonamide group’s role in enzyme binding .

Thiazole- and Imidazole-Substituted Morpholine Derivatives

Compound : VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Key Differences :
    • Replaces the styryl group with a thiazole ring bearing a dibromoimidazole substituent.
    • Higher molecular weight (410.08 g/mol ) compared to 4-[(1E)-2-phenylethenyl]morpholine.
  • Activity : Targets androgen receptor DNA-binding domains (DBDs) in cancer studies. The bromine atoms enhance hydrophobic interactions with proteins .
  • Significance : The absence of halogen atoms in this compound may reduce cytotoxicity but limit protein-binding specificity.

Antifungal Morpholine Derivatives

Compound: 3a–c (Morpholine-substituted analogs of metrofenone)

  • Key Differences :
    • Retain the morpholine ring but replace the styryl group with trimethoxybenzene or similar substituents.
  • Activity : Demonstrated broad-spectrum antifungal activity surpassing commercial fungicides like flumorph. The morpholine ring enhances membrane permeability .

Chromone-Based Styryl Derivatives

Compound : 7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one (Compound A)

  • Key Differences :
    • Replaces the morpholine ring with a chromone (benzopyran-4-one) scaffold.
    • Contains a methoxy group at position 5.
  • Activity : Chromone derivatives are studied for anticancer and neuroprotective effects. The methoxy group modulates electron density and bioavailability .
  • Significance : The morpholine derivative’s nitrogen atom may improve water solubility compared to the chromone’s oxygen-dominated structure.

Diphenylethenyl-Morpholine Derivatives

Compound : 4-[(E)-1,2-Diphenylethenyl]morpholine (CAS: 70210-24-1)

  • Key Differences :
    • Features two phenyl groups on the ethenyl chain instead of one.
    • Higher molecular weight (265.35 g/mol ) and lipophilicity.
  • Activity: Not explicitly reported, but the additional phenyl group may enhance hydrophobic interactions in biological targets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
This compound C₁₄H₁₃N 195.27 Styryl, morpholine Not explicitly reported
VPC-14449 C₁₀H₁₀Br₂N₃OS 410.08 Thiazole, dibromoimidazole Androgen receptor inhibition
4-[(E)-2-{3-(4-Methoxyphenyl)...} C₂₃H₁₉N₃O₄S 433.48 Quinazolinone, sulfonamide COX-2 inhibition (47.1% at 20 μM)
3b (Antifungal morpholine derivative) C₁₉H₂₁NO₃ 311.38 Trimethoxybenzene, morpholine Broad-spectrum antifungal
4-[(E)-1,2-Diphenylethenyl]morpholine C₁₈H₁₉NO 265.35 Diphenylethenyl, morpholine N/A

Key Research Findings and Implications

  • Substituent Effects : The presence of sulfonamide, halogen, or methoxy groups in analogs significantly enhances target-specific activity (e.g., COX-2 inhibition, antifungal action) compared to this compound’s simpler structure .
  • Stereochemical Considerations : The E-configuration of the styryl group is critical for maintaining conjugation and planar geometry, as seen in corrected structures like VPC-14449 .
  • Synthetic Flexibility : The morpholine ring serves as a versatile scaffold; modifications to its substituents can tune solubility, bioavailability, and binding affinity .

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